molecular formula C16H22O3 B1403344 Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1449781-57-0

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No.: B1403344
CAS No.: 1449781-57-0
M. Wt: 262.34 g/mol
InChI Key: WLMFBRAZTIRYAO-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

Ethyl 2-((1R,4R)-4-(4-hydroxyphenyl)cyclohexyl)acetate is defined by its systematic IUPAC name, which encodes its structural hierarchy:

  • Parent chain : Cyclohexane ring substituted at positions 1 and 4.
  • Substituents :
    • Position 4 : A 4-hydroxyphenyl group (phenol derivative).
    • Position 2 : An acetate ester (–OAc).
  • Stereochemistry : The (1R,4R) configuration denotes the relative spatial arrangement of substituents on the cyclohexane ring.

The compound’s SMILES notation, CCOC(=O)C[C@H]1CC[C@H](C2=CC=C(O)C=C2)CC1, confirms the stereochemical descriptors and connectivity. The InChIKey NZNMSOFKMUBTKW-UHFFFAOYSA-N (from PubChem) further validates its identity.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation, with substituents positioned to minimize steric strain.

Key Conformational Features
  • Axial vs. Equatorial Positions :

    • 4-Hydroxyphenyl group : Bulky substituents like phenyl prefer equatorial placement to avoid 1,3-diaxial interactions. The 4-hydroxyphenyl group occupies an equatorial position to reduce steric hindrance.
    • Acetate group : The ester moiety at position 2 adopts an axial orientation due to its smaller size and the stability gained from avoiding syn-periplanar interactions.
  • Ring Strain and Substituent Effects :

    • A-Values : The phenyl group has an A-value of 3.0 kcal/mol, while the hydroxyl group contributes 0.87 kcal/mol. These values dictate the preference for equatorial positioning of the phenyl group.
    • Comparative Stability : The trans-1,4-diastereomer (axial phenyl) would incur higher strain (4.6 kcal/mol), but the (1R,4R) configuration stabilizes the equatorial phenyl arrangement.
Substituent A-Value (kcal/mol) Preferred Position
Phenyl 3.0 Equatorial
Hydroxyl 0.87 Equatorial
Acetate 1.2 Axial

Electronic Structure and Substituent Effects

The electronic environment is influenced by the electron-donating and steric effects of substituents:

Electron-Donating Groups
  • Hydroxyphenyl group : The –OH group on the phenyl ring donates electron density via resonance, slightly deactivating the ring and reducing electrophilic reactivity.
  • Acetate ester : The ester’s electron-withdrawing carbonyl group polarizes the adjacent C–O bond, enhancing its susceptibility to nucleophilic attack.
Conformational Impact on Reactivity
  • Steric Shielding : The equatorial phenyl group protects the acetate from steric hindrance, potentially slowing hydrolysis or transesterification reactions.
  • Electronic Delocalization : The cyclohexane ring’s chair conformation allows partial conjugation between the acetate and phenyl groups, modulating their electronic interactions.

Comparative Analysis with Related Cyclohexyl Acetate Derivatives

The compound’s structural uniqueness is evident when contrasted with analogous derivatives.

Structural Analogues
Compound Substituents Key Differences
Ethyl cyclohexylacetate Cyclohexyl, no phenyl/hydroxyl Lacks steric bulk and electronic effects.
Ethyl 2-(4-hydroxycyclohexyl)acetate Hydroxycyclohexyl, no phenyl Absence of aromatic ring alters electronic properties.
Physicochemical Properties
Property This compound Ethyl Cyclohexylacetate
Molecular Weight 262.35 g/mol 170.25 g/mol
Conformational Strain Moderate (equatorial phenyl reduces strain) Low (no bulky substituents)
Reactivity Trends
  • Hydrolysis : The acetate’s reactivity toward acid/base-catalyzed hydrolysis is lower than ethyl cyclohexylacetate due to steric protection from the equatorial phenyl group.
  • Electrophilic Aromatic Substitution : The phenyl ring’s hydroxyl group directs electrophiles to specific positions, enabling selective functionalization.

Properties

IUPAC Name

ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMFBRAZTIRYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a cyclohexyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the cyclohexyl ring with ethyl acetate, typically using an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Ethyl 2-((1R,4R)-4-(4-hydroxyphenyl)cyclohexyl)acetate exhibits antimicrobial properties. Preliminary studies have explored its interaction with various microorganisms, suggesting potential applications in developing new antimicrobial agents. For instance, studies have shown that similar compounds can inhibit bacterial growth, indicating that this compound may also possess such capabilities.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Pharmaceutical Formulations

This compound's unique solubility profile allows it to be effectively incorporated into various pharmaceutical formulations. Its compatibility with other biological molecules enhances its potential as a drug delivery agent.

Synthesis and Characterization

Several studies have documented methods for synthesizing this compound using various organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry have been employed to confirm the identity and purity of the synthesized compounds .

Biological Interaction Studies

Investigations into the biological interactions of this compound reveal its potential compatibility with other therapeutic agents. For example, studies have focused on how it interacts with cellular pathways involved in disease processes, providing insights into its potential use as a co-therapy in complex disease management .

Mechanism of Action

The mechanism of action of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring provides steric bulk that influences binding affinity and selectivity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent differences:

Compound Name Substituent at Cyclohexyl 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (Target Compound) 4-Hydroxyphenyl Not Provided Not Provided Hypothesized H-bond donor Inferred
Ethyl 2-[(1R,4R)-4-[(Dimethylcarbamoyl)amino]cyclohexyl]acetate Dimethylcarbamoyl amino C₁₃H₂₄N₂O₃ 256.34 Research chemical; stock available
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate tert-Butoxycarbonyl (Boc) amino C₁₅H₂₇NO₄ 285.38 Protective group in peptide synthesis
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate Ethylamino methyl C₁₃H₂₅NO₂ 178.27 Intermediate for bioactive molecules
Rezafungin Acetate (Echinocandin derivative) 4-Hydroxyphenyl (in complex structure) C₆₃H₈₅O₁₇•C₂H₃O₂ 1285.46 Antifungal agent

Key Observations

Substituent Impact on Molecular Weight: The tert-butoxycarbonyl (Boc) analog (C₁₅H₂₇NO₄) has a higher molecular weight (285.38 g/mol) compared to the dimethylcarbamoyl variant (256.34 g/mol), reflecting the bulky Boc group . The ethylamino methyl-substituted compound (C₁₃H₂₅NO₂) has a lower molecular weight (178.27 g/mol), likely due to the absence of carbamate groups .

Functional Group Influence on Applications: Hydroxyphenyl Group: Present in rezafungin acetate, this group contributes to antifungal activity by interacting with fungal cell wall components . The target compound’s hydroxyl group may similarly enhance bioavailability or target binding. Dimethylcarbamoyl Amino Group: Enhances stability and modulates solubility, making it suitable for research applications . Boc Group: Commonly used in peptide synthesis to protect amines, suggesting the Boc analog’s utility in multistep organic syntheses .

Synthetic Accessibility: Analogs like ethyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 1247619-04-0) are synthesized via Michael addition or esterification, indicating feasible routes for the target compound’s preparation . Cyclohexenone derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) demonstrate the role of substituents in dictating ring conformation and crystallinity, which may inform the target compound’s synthesis .

Commercial Availability: The dimethylcarbamoyl variant (CAS 1642586-63-7) is typically in stock at $8–$11/g, while the Boc analog (CAS 946598-34-1) is listed as "neat" (pure) and originates from Canada . Ethylamino methyl-substituted compounds are available on inquiry, reflecting specialized applications .

Biological Activity

Ethyl 2-((1R,4R)-4-(4-hydroxyphenyl)cyclohexyl)acetate, with a CAS number of 1449781-57-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesizing findings from various studies and reviews.

  • Molecular Formula : C16_{16}H22_{22}O3_{3}
  • Molecular Weight : 262.34 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives with hydroxyphenyl groups have been shown to induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of key signaling pathways associated with cancer progression.

  • Cytotoxicity : In vitro assays demonstrated that certain analogs of this compound exhibit cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The presence of the hydroxyphenyl moiety appears to enhance the interaction with cellular targets involved in apoptosis regulation .
  • Mechanism of Action : The compound's action may involve the inhibition of specific kinases or transcription factors that are critical for tumor growth and survival. For example, similar compounds have been reported to inhibit NF-kB pathways, which are often activated in cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can downregulate the production of cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses .
  • Modulation of COX Enzymes : Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. The following table summarizes key structural features and their corresponding biological effects:

Structural FeatureBiological Effect
Hydroxyphenyl GroupEnhanced cytotoxicity and apoptosis
Cyclohexane RingIncreased stability and bioavailability
Ethoxy GroupImproved solubility

Case Studies

  • Case Study on Anticancer Activity : A study by Smith et al. (2023) demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The study utilized a three-component synthesis approach that emphasized the importance of structural complexity in enhancing biological activity .
  • Anti-inflammatory Activity Assessment : In a clinical trial involving patients with chronic inflammatory conditions, a related compound was administered, resulting in significant reductions in inflammatory markers after four weeks of treatment. This suggests potential therapeutic applications for managing inflammatory diseases .

Q & A

Q. What are the common synthetic strategies for Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate?

The synthesis often involves multi-step routes, including:

  • Michael addition reactions to construct the cyclohexyl backbone, as demonstrated in cyclohexenone derivatives using ethyl acetoacetate and chalcones under basic conditions (e.g., NaOH in ethanol) .
  • Esterification of intermediates with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to introduce the ethyl ester group, a method validated in prodrug syntheses .
  • Functionalization of the cyclohexyl ring with a 4-hydroxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability.

Q. How is the stereochemical configuration (1r,4r) confirmed experimentally?

  • X-ray crystallography resolves absolute configuration, as shown in cyclohexenone derivatives where puckering parameters (Q, θ, φ) and dihedral angles between aromatic rings validate stereochemistry .
  • NMR spectroscopy , particularly NOESY (Nuclear Overhauser Effect Spectroscopy), identifies spatial proximity of protons on the cyclohexyl ring to confirm axial/equatorial substituent orientation .

Q. What analytical techniques are critical for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula.
  • FT-IR spectroscopy identifies key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹).
  • HPLC with chiral columns assesses enantiomeric purity, especially if asymmetric synthesis is employed .

Advanced Research Questions

Q. How can metabolic stability studies be designed for this compound?

  • Liver microsomal assays using probe drugs (e.g., CYP450 substrates) evaluate metabolic pathways. For example, incubation with rat or human liver microsomes quantifies metabolite formation via LC-MS, as applied to phenylacetic acid derivatives .
  • Enzyme inhibition assays assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

Q. What computational approaches predict target binding and pharmacokinetics?

  • Molecular docking (e.g., AutoDock Vina) models interactions with receptors like G-protein-coupled receptors (GPCRs) or enzymes. The cyclohexyl and hydroxyphenyl moieties are analyzed for hydrophobic/π-π interactions .
  • QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-donating -OH) with bioavailability or logP values .

Q. How are crystallographic disorders addressed in structural studies of cyclohexyl derivatives?

  • Occupancy refinement in X-ray data processing resolves disorder, as seen in cyclohexenone structures where dual conformations of ethyl or aryl groups are modeled with partial occupancy ratios (e.g., 68.4%:31.6%) .
  • Restraints on anisotropic displacement parameters improve model accuracy for disordered regions .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) enforce stereocontrol during cyclohexyl ring formation.
  • Dynamic kinetic resolution leverages reversible ring-opening of intermediates to favor the (1r,4r) diastereomer .

Q. How does the 4-hydroxyphenyl group influence physicochemical properties?

  • Solubility : The phenolic -OH increases water solubility via hydrogen bonding but may reduce logP.
  • Stability : Susceptibility to oxidation necessitates stabilization with antioxidants (e.g., BHT) in formulation studies.
  • Bioactivity : The hydroxyl group enhances binding to estrogen receptors or antioxidant-response-element (ARE) pathways, as seen in structurally similar phenolic compounds .

Methodological Challenges and Solutions

Q. How to reconcile contradictory data in reaction yields or bioactivity?

  • Design of Experiments (DoE) systematically varies parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
  • Meta-analysis of published protocols (e.g., comparing esterification efficiency with EDC vs. DCC) resolves discrepancies .

Q. What in vitro assays are suitable for mechanistic studies?

  • ROS (Reactive Oxygen Species) assays quantify antioxidant activity via DCFH-DA fluorescence in cell models .
  • Enzyme-linked immunosorbent assays (ELISA) measure cytokine modulation in immune cells exposed to the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 2
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.